Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₈ClNO₄S. It is a derivative of pyrrolidine, featuring a tert-butyl group, a chlorosulfonyl group, and a cyano group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine as the starting material.
Chlorosulfonylation: The pyrrolidine ring is chlorosulfonylated to introduce the chlorosulfonyl group.
Cyanation: The chlorosulfonylated pyrrolidine is then cyanated to introduce the cyano group.
Tert-Butylation: Finally, the compound is tert-butylated to introduce the tert-butyl group.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the chlorosulfonyl group.
Reduction: Reduction reactions can be performed to modify the cyano group.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Amines and amides.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets. The chlorosulfonyl group can act as an electrophile, while the cyano group can participate in nucleophilic reactions. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Proteins: It can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Tert-butyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the cyano group.
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanoazetidine-1-carboxylate: Similar but with an azetidine ring instead of pyrrolidine.
Uniqueness:
Functional Groups: The presence of both chlorosulfonyl and cyano groups in the pyrrolidine ring makes this compound unique.
Reactivity: The combination of these groups provides a distinct reactivity profile compared to similar compounds.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGWDZTZHHXHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-23-8 |
Source
|
Record name | tert-butyl 3-[(chlorosulfonyl)methyl]-3-cyanopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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